4-(2-Cyclohexylethyl)benzoic acid
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Overview
Description
4-(2-Cyclohexylethyl)benzoic acid is an organic compound with the molecular formula C15H20O2. It consists of a benzoic acid moiety substituted with a cyclohexylethyl group at the para position. This compound is part of the benzoic acid derivatives family, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclohexylethyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzoic acid with cyclohexylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of cyclohexylethyl is coupled with a halogenated benzoic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound often employs large-scale Friedel-Crafts alkylation due to its cost-effectiveness and scalability. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyclohexylethyl)benzoic acid undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in basic conditions followed by acidic workup.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3 and H2SO4, halogenation with Br2 or Cl2 in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of cyclohexylcarboxylic acid.
Reduction: Formation of 4-(2-Cyclohexylethyl)benzyl alcohol.
Substitution: Formation of nitro, sulfo, or halogenated derivatives of this compound.
Scientific Research Applications
4-(2-Cyclohexylethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized derivatives.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(2-Cyclohexylethyl)benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. For example, benzoic acid derivatives are known to inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: The parent compound, widely used as a food preservative and in the synthesis of various chemicals.
Cyclohexylbenzoic acid: Similar structure but with different substitution patterns, leading to variations in chemical and physical properties.
Phenylacetic acid: Another aromatic carboxylic acid with different biological and chemical properties.
Uniqueness
4-(2-Cyclohexylethyl)benzoic acid is unique due to the presence of the cyclohexylethyl group, which imparts distinct steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C15H20O2 |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
4-(2-cyclohexylethyl)benzoic acid |
InChI |
InChI=1S/C15H20O2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h8-12H,1-7H2,(H,16,17) |
InChI Key |
JMBOQHWBAWHFKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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